Proteasome inhibitor IX
Overview
Description
Proteasome inhibitor IX is a chalcone derivative known for its potent inhibitory activity against the 20S proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has garnered significant attention due to its potential anticancer properties and its ability to inhibit cell growth in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proteasome inhibitor IX is synthesized through a series of chemical reactions involving chalcone derivatives. The synthesis typically involves the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone backbone. This is followed by further modifications to introduce specific functional groups that enhance its inhibitory activity against the proteasome .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced through standard organic synthesis techniques. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Proteasome inhibitor IX primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its biological activity and selectivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include aldehydes, ketones, and various bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and purity .
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against the proteasome. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other biological activities .
Scientific Research Applications
Proteasome inhibitor IX has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study proteasome function and inhibition. In biology, it is employed to investigate the role of the proteasome in various cellular processes, including protein degradation and cell cycle regulation .
In medicine, this compound is being explored for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a candidate for further development in cancer therapy . Additionally, it is used in the study of neurodegenerative diseases, where proteasome dysfunction is a key factor .
Mechanism of Action
Proteasome inhibitor IX exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of misfolded and damaged proteins within the cell, ultimately inducing cell death. The compound targets specific subunits within the proteasome, disrupting its normal function and leading to the activation of apoptotic pathways .
Comparison with Similar Compounds
Proteasome inhibitor IX is often compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. While all these compounds share a common mechanism of action, this compound is unique due to its specific structure and the particular subunits it targets within the proteasome .
Similar Compounds
Bortezomib: A first-generation proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with enhanced specificity and reduced side effects.
Ixazomib: An oral proteasome inhibitor with similar applications in cancer therapy.
Marizomib: A marine-derived proteasome inhibitor currently in clinical trials for various cancers
This compound stands out due to its unique chalcone-based structure, which provides distinct advantages in terms of selectivity and potency against specific proteasome subunits.
Properties
IUPAC Name |
[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPIKXGUPAKTIZ-APGQMXJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21B2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856849-35-9 | |
Record name | AM-114 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-114 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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